molecular formula C16H19N5O2 B12166372 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B12166372
M. Wt: 313.35 g/mol
InChI Key: CXIMNZLYCSMMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridazinyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, compounds in this class might interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
  • 1-(6-fluoropyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Uniqueness

1-(6-methoxypyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-23-15-7-6-14(19-20-15)21-9-3-4-12(11-21)16(22)18-13-5-2-8-17-10-13/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,22)

InChI Key

CXIMNZLYCSMMQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.